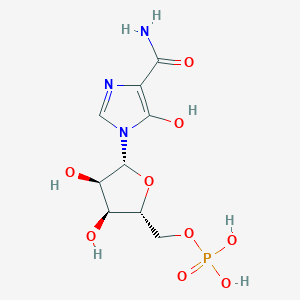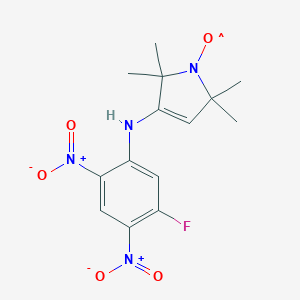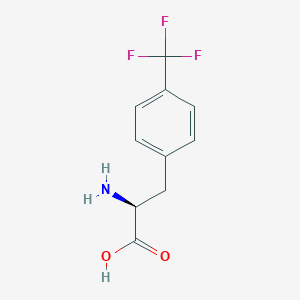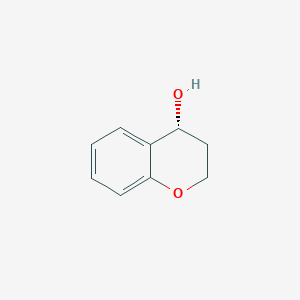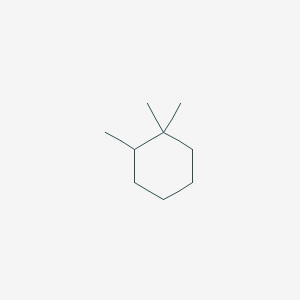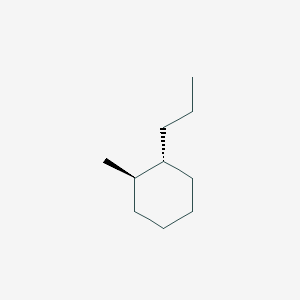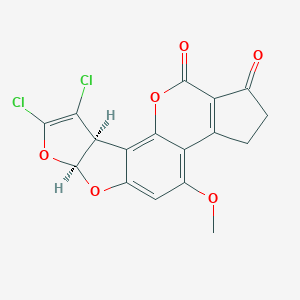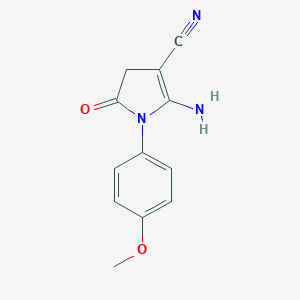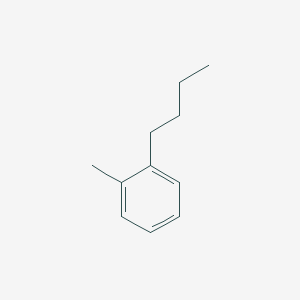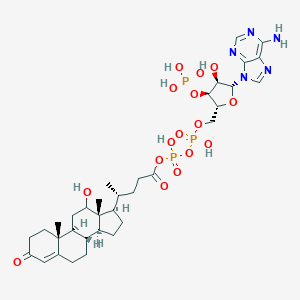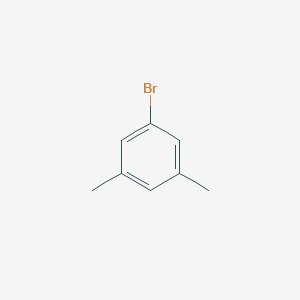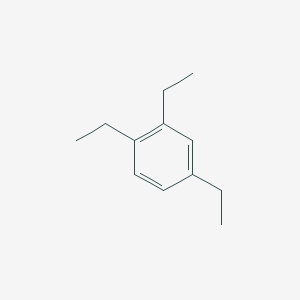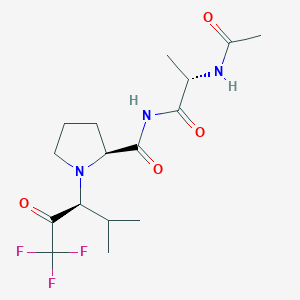
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone (APVTFMK) is a synthetic peptide derivative that has been studied extensively for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. In
Mecanismo De Acción
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone works by inhibiting the activity of proteases. Proteases are enzymes that break down proteins. They play a critical role in various biological processes, including cell signaling, cell death, and immune response. By inhibiting the activity of proteases, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone can affect these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been shown to have significant effects on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including caspases, which are involved in programmed cell death. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been shown to inhibit the activity of proteases involved in viral replication, making it a potential candidate for antiviral therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has several advantages for lab experiments. It is a stable and highly soluble compound, making it easy to handle and use in experiments. It is also relatively inexpensive compared to other protease inhibitors. However, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. One potential direction is the development of more potent and selective protease inhibitors based on the structure of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. Another direction is the study of the effects of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone on other biological processes, such as inflammation and immune response. Additionally, the potential therapeutic applications of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone in various diseases, including cancer and viral infections, warrant further investigation.
Conclusion:
In conclusion, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone is a synthetic peptide derivative that has been extensively studied for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. Its stable and highly soluble nature makes it a valuable tool for lab experiments. The future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone include the development of more potent and selective protease inhibitors and the investigation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone involves the use of solid-phase peptide synthesis techniques. The synthesis process involves the use of a resin-bound amino acid as a starting material, which is then coupled with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been studied extensively for its potential applications in scientific research. It has been shown to have significant effects on the biochemical and physiological processes of cells. It is commonly used as a protease inhibitor in various research studies. It has been used to study the role of proteases in various diseases, including cancer and viral infections. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been used to study the mechanisms of cell death and survival.
Propiedades
Número CAS |
116380-62-2 |
|---|---|
Nombre del producto |
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone |
Fórmula molecular |
C16H24F3N3O4 |
Peso molecular |
379.37 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-acetamidopropanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24F3N3O4/c1-8(2)12(13(24)16(17,18)19)22-7-5-6-11(22)15(26)21-14(25)9(3)20-10(4)23/h8-9,11-12H,5-7H2,1-4H3,(H,20,23)(H,21,25,26)/t9-,11-,12-/m0/s1 |
Clave InChI |
HEOADFSIIIRXGH-DLOVCJGASA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C |
SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C |
Otros números CAS |
116380-62-2 |
Sinónimos |
Ac-Ala-Pro-Val-trifluoromethyl ketone acetylalanyl-prolyl-valyl-trifluoromethyl ketone APV-TFMK trifluromethyl ketone, acetyl-alanyl-prolyl-valyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



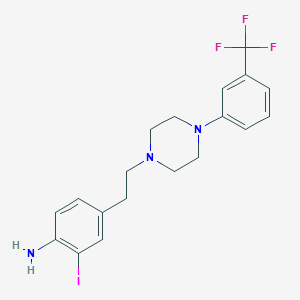
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
